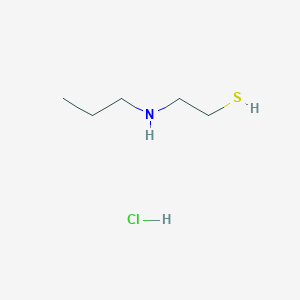
Ethanethiol, 2-(propylamino)-, hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethanethiol, 2-(propylamino)-, hydrochloride is an organosulfur compound with the molecular formula C₅H₁₄ClNS and a molecular weight of 155.689 g/mol . This compound is known for its distinct structure, which includes an ethanethiol group bonded to a propylamino group, and is commonly used in various chemical and industrial applications.
Vorbereitungsmethoden
The synthesis of ethanethiol, 2-(propylamino)-, hydrochloride typically involves the reaction of ethanethiol with propylamine in the presence of hydrochloric acid. The reaction conditions often include controlled temperatures and the use of catalysts to facilitate the reaction. Industrial production methods may vary, but they generally follow similar synthetic routes to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Ethanethiol, 2-(propylamino)-, hydrochloride undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the conversion of the thiol group to a sulfonic acid group using oxidizing agents such as hydrogen peroxide.
Reduction: The compound can be reduced to its corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: The thiol group can be substituted with other functional groups using reagents like alkyl halides. Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to drive the reactions to completion.
Wissenschaftliche Forschungsanwendungen
Ethanethiol, 2-(propylamino)-, hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organosulfur compounds.
Biology: The compound is studied for its potential biological activities, including its role as a precursor in the synthesis of biologically active molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
Wirkmechanismus
The mechanism of action of ethanethiol, 2-(propylamino)-, hydrochloride involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins and enzymes, thereby modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, ultimately resulting in the desired therapeutic or chemical effects .
Vergleich Mit ähnlichen Verbindungen
Ethanethiol, 2-(propylamino)-, hydrochloride can be compared with other similar compounds, such as:
Ethanethiol, 2-amino-, hydrochloride: This compound has a similar structure but differs in the amino group attached to the ethanethiol.
Methanethiol: A simpler thiol compound with a single carbon chain.
Eigenschaften
CAS-Nummer |
33744-35-3 |
|---|---|
Molekularformel |
C5H14ClNS |
Molekulargewicht |
155.69 g/mol |
IUPAC-Name |
2-(propylamino)ethanethiol;hydrochloride |
InChI |
InChI=1S/C5H13NS.ClH/c1-2-3-6-4-5-7;/h6-7H,2-5H2,1H3;1H |
InChI-Schlüssel |
KVFGLDRQYJGQOQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCNCCS.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


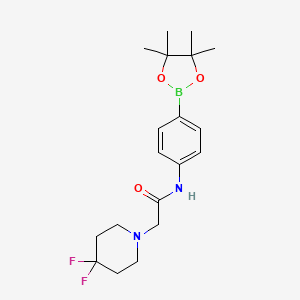
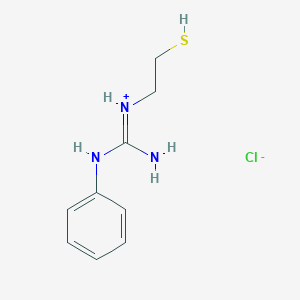


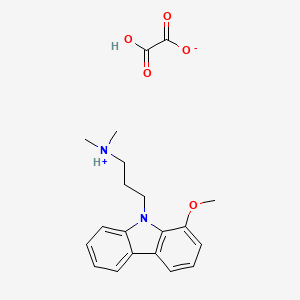

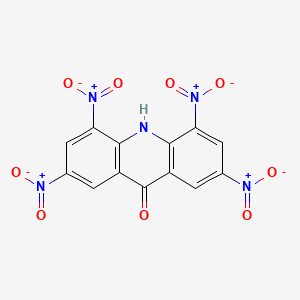
![Tris[2-(2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undec-1-yloxy)ethyl]amine](/img/structure/B13731606.png)
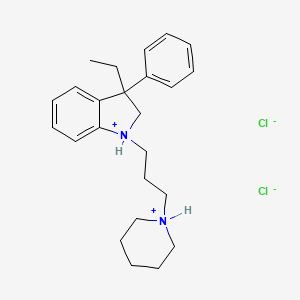
![cyclohexanamine;(2S)-2-[2-(3,5-dimethoxyphenyl)propan-2-yloxycarbonylamino]-3-[(2-methylpropan-2-yl)oxy]propanoic acid](/img/structure/B13731616.png)


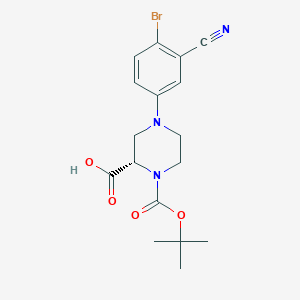
![2-[(3-chloro-4-methylphenyl)carbamoyloxy]ethyl-diethylazanium;chloride](/img/structure/B13731641.png)
